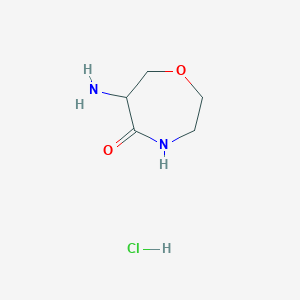

6-amino-1,4-oxazepan-5-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,4-oxazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Amine Group

The primary amine (-NH<sub>2</sub>) undergoes substitution and acylation reactions under standard conditions:

For example, N-methylation using methyl iodide in the presence of a base yields N-methyl-6-amino-1,4-oxazepan-5-one , which demonstrated anticonvulsant activity in rodent models .

Reactivity of the Lactam Carbonyl Group

The ketone (C=O) participates in nucleophilic additions and reductions:

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, THF | 6-Amino-1,4-oxazepan-5-ol | |

| Grignard Addition | RMgX (R = aryl/alkyl), dry ether | Tertiary alcohol derivatives |

In one study, reduction with LiAlH<sub>4</sub> converted the ketone to a secondary alcohol, enabling further functionalization of the oxazepane ring .

Ring-Opening and Cyclization Reactions

The oxazepane ring’s stability under acidic/basic conditions enables controlled ring-opening:

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | Linear amino acid derivative | |

| Base-Induced | NaOH, H<sub>2</sub>O/EtOH | Ring-opened intermediates for cross-coupling |

Hydrolysis under acidic conditions cleaves the lactam bond, yielding a linear γ-amino acid derivative .

Stereochemical Transformations

The (S)-configuration at C6 influences reaction outcomes:

-

Epimerization : Prolonged heating in polar solvents (e.g., DMF) induces partial racemization .

-

Enzymatic Resolution : Lipases selectively modify enantiomers for asymmetric synthesis .

Synthetic Challenges and Solutions

Key hurdles in functionalization include:

-

Low Reactivity of the Lactam : Requires activation via Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) .

-

Side Reactions : Competing acylation at the oxygen atom mitigated by bulky protecting groups .

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs from neutral lactams:

| Property | 6-Amino-1,4-oxazepan-5-one HCl | 1,4-Oxazepan-5-one |

|---|---|---|

| Solubility | High in polar solvents | Moderate in CH<sub>2</sub>Cl<sub>2</sub> |

| Amine Reactivity | Enhanced due to protonation | Requires deprotection |

Aplicaciones Científicas De Investigación

6-amino-1,4-oxazepan-5-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparación Con Compuestos Similares

Similar Compounds

1,4-oxazepan-6-one hydrochloride: A similar compound with a different substitution pattern on the oxazepane ring.

1,4-oxazepan-5-one: The parent compound without the amino group and hydrochloride salt.

Uniqueness

6-amino-1,4-oxazepan-5-one hydrochloride is unique due to the presence of both an amino group and a hydrochloride salt, which confer distinct chemical and biological properties. The amino group enhances its reactivity in various chemical reactions, while the hydrochloride salt improves its solubility and stability .

Actividad Biológica

6-Amino-1,4-oxazepan-5-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its oxazepane ring structure, which contributes to its unique biological activity. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and highlighting its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (6S)-6-amino-1,4-oxazepan-5-one; hydrochloride |

| Molecular Formula | C5H10ClN2O2 |

| Molecular Weight | 162.60 g/mol |

| InChI Key | DAYQSMBTKWYNKR-WCCKRBBISA-N |

This compound exhibits a range of chemical reactivity due to the presence of functional groups that allow it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may modulate the activity of enzymes and receptors, potentially influencing various physiological pathways. The precise mechanisms remain under investigation, but preliminary studies suggest that it may act as a monoamine reuptake inhibitor, which could have implications for treating mood disorders .

Anticonvulsant Activity

One notable application of this compound is its evaluation as an anticonvulsant agent. A study conducted in 2008 demonstrated that derivatives of this compound exhibited moderate anticonvulsant activities when tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The results indicated that certain derivatives, such as N-H and N-methyl variants, showed significant efficacy in reducing seizure activity.

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond anticonvulsant properties. It has been explored for:

- Anticancer Activity : Research into the structural modifications of oxazepane derivatives has highlighted their potential as anticancer agents. Compounds based on this scaffold have shown promise in inhibiting tumor growth in various cancer cell lines .

- Mood Disorders : The compound's action as a monoamine reuptake inhibitor suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1,4-Diazepane | Anxiolytic and sedative effects |

| 1,4-Oxazepane | Limited biological data available |

| (S)-N-Cbz-serine | Precursor for various derivatives |

The distinct structural features of this compound contribute to its unique biological properties compared to these similar compounds.

Study on Anticonvulsant Properties

In a significant study published in PubMed, researchers synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The study found that certain modifications enhanced the efficacy against seizures in animal models . This research underscores the potential for developing new anticonvulsant medications based on this compound.

Investigation into Anticancer Effects

Another study investigated the anticancer properties of oxazepane derivatives. The findings indicated that specific modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead compound for further drug development aimed at cancer treatment .

Propiedades

IUPAC Name |

6-amino-1,4-oxazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQSMBTKWYNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.